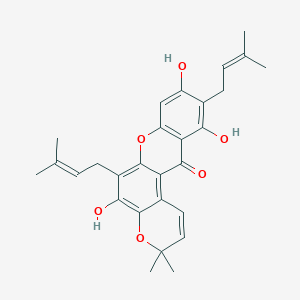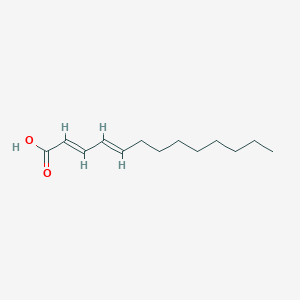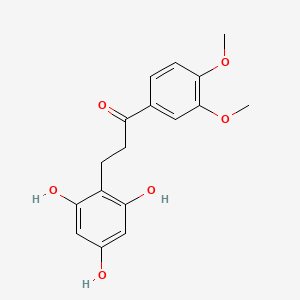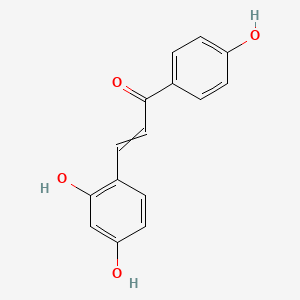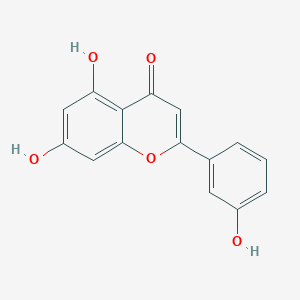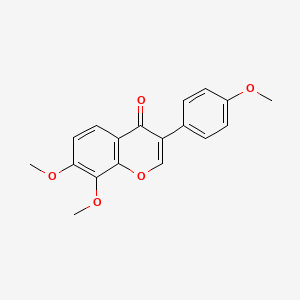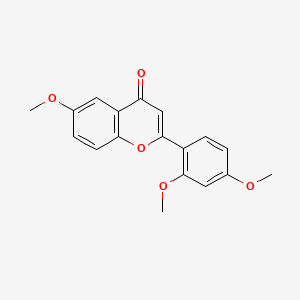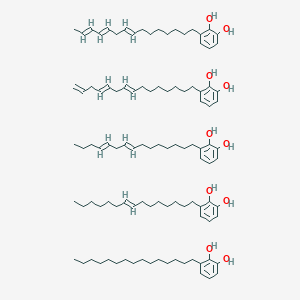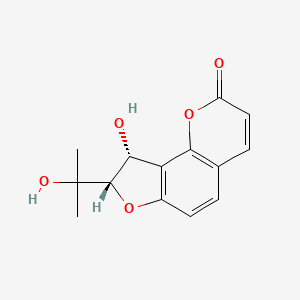
Alogliptin Related Compound 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .
Synthesis Analysis
The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis
The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis
The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.Wissenschaftliche Forschungsanwendungen
Overview of Alogliptin's Mechanism and Design
Alogliptin is a potent and selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). It has been developed through structure-based design and optimization, showing efficacy in reducing plasma DPP-4 activity and lowering blood glucose levels in animal models of diabetes (Feng et al., 2007).
Preclinical Development and Pharmacology
During preclinical development, alogliptin was shown to be effective in reducing glycosylated hemoglobin, plasma glucose, glucagon, and triglycerides levels in diabetic animal models, potentially improving β-cell function and increasing plasma insulin levels (Parsa & Pal, 2011).
Clinical Efficacy in Type 2 Diabetes
In clinical settings, alogliptin has demonstrated significant efficacy in treating type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. It has been shown to reduce hemoglobin A1c levels effectively in patients with type 2 diabetes (Christopher & Karim, 2009).
Neurovascular Protective Effects
Recent studies have indicated that alogliptin might have neurovascular protective effects. In a murine stroke model, alogliptin administration reduced cerebral infarction and helped maintain the integrity of the brain vascular system (Hao et al., 2019).
Potential Impact on Longevity and Health
Alogliptin has shown potential in extending lifespan and healthspan in obesity and overweight conditions. In mice models, long-term intervention with alogliptin led to increased insulin sensitivity and decreased organ pathology, suggesting its potential as a strategy for enhancing longevity (Zhu et al., 2019).
Cardiovascular Safety Profile
Alogliptin has been evaluated for cardiovascular safety, particularly in patients with type 2 diabetes who had recent acute coronary syndromes. It did not increase the rates of major adverse cardiovascular events compared to placebo (White et al., 2013).
Benefit-Risk Assessment
In terms of benefit-risk assessment, alogliptin has been found to be well-tolerated in patients with type 2 diabetes, including those with renal or hepatic impairment or at high risk of cardiovascular events. It presents a low risk of hypoglycemia and weight gain (Kaku et al., 2019).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1246610-74-1 |
|---|---|
Produktname |
Alogliptin Related Compound 29 |
Molekularformel |
C23H29N5O4 |
Molekulargewicht |
439.52 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Loxoprofen acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



